2-(1H-Benzimidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIKGIYNJGAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342587 | |
| Record name | 2-(benzimidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-92-6 | |
| Record name | 1H-Benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54980-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(benzimidazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-Benzimidazol-1-yl)acetamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 2-(1H-Benzimidazol-1-yl)acetamide, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This document synthesizes available technical data to offer field-proven insights into the chemistry, synthesis, and potential biological significance of this specific acetamide derivative.
Molecular Architecture and Physicochemical Landscape
2-(1H-Benzimidazol-1-yl)acetamide is a bicyclic heteroaromatic compound featuring a benzene ring fused to an imidazole ring, with an acetamide group attached at the N1 position of the imidazole moiety. This unique structural arrangement imparts a specific set of physicochemical properties that govern its behavior in chemical and biological systems.
Chemical Structure:
Caption: Chemical structure of 2-(1H-Benzimidazol-1-yl)acetamide.
Physicochemical Properties Summary:
While specific experimental data for 2-(1H-Benzimidazol-1-yl)acetamide is not extensively available in the literature, the properties of the parent benzimidazole and related derivatives provide valuable insights.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | 2-(1H-1,3-Benzodiazol-1-yl)acetamide | - |
| CAS Number | Not assigned | - |
| Melting Point | Data not available | - |
| Solubility | Likely soluble in polar organic solvents | - |
| pKa | Data not available | - |
Synthesis and Characterization: A Methodological Approach
The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide derivatives typically involves the N-alkylation of a benzimidazole precursor. A common and effective method is the reaction of benzimidazole with a halo-acetamide, such as 2-chloroacetamide, in the presence of a base.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(1H-Benzimidazol-1-yl)acetamide.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzimidazole anion. Subsequently, add 2-chloroacetamide (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (50-80 °C) to promote the nucleophilic substitution.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the acetamide group, and broad singlets for the amide protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the benzimidazole core, the methylene carbon, and the carbonyl carbon of the acetamide moiety.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide carbonyl, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).
Potential Pharmacological Significance and Future Directions
The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] Although specific pharmacological data for 2-(1H-Benzimidazol-1-yl)acetamide is limited, the activities of structurally similar compounds suggest several promising avenues for investigation.
Potential Biological Activities:
-
Antimicrobial Activity: Many benzimidazole derivatives, including those with acetamide side chains, have demonstrated significant antibacterial and antifungal properties.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
-
Anthelmintic Activity: The benzimidazole class is well-known for its anthelmintic drugs (e.g., albendazole). These compounds often act by disrupting microtubule polymerization in the parasites. Derivatives of 2-(1H-benzimidazol-1-yl)acetamide have shown promising anthelmintic activity.[1]
-
Anticancer Activity: Numerous benzimidazole derivatives have been investigated as potential anticancer agents. Their mechanisms can include the inhibition of key enzymes like topoisomerase or interference with cell division.[5]
Logical Pathway for Preliminary Biological Screening:
Caption: Logical workflow for the initial biological evaluation of 2-(1H-Benzimidazol-1-yl)acetamide.
Conclusion and Outlook
2-(1H-Benzimidazol-1-yl)acetamide represents a simple yet intriguing derivative of the pharmacologically significant benzimidazole nucleus. While a comprehensive experimental dataset for this specific molecule is not yet available, the established chemistry and biological activity of related compounds provide a strong foundation for its further investigation. The synthetic route is straightforward, and the potential for diverse biological activities, particularly in the antimicrobial, anthelmintic, and anticancer arenas, makes it a compelling candidate for further research and development in medicinal chemistry. Future studies should focus on the definitive synthesis, thorough characterization, and systematic biological evaluation of this compound to fully elucidate its therapeutic potential.
References
-
Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). BMC Chemistry, 11(1). [Link]
-
Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(63), 39969-39981. [Link]
-
Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h- benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (2021). Research Journal of Pharmacy and Technology, 14(12), 6369-6373. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28227–28241. [Link]
-
Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. (2021). Research Journal of Pharmacy and Technology, 14(12), 6369-6373. [Link]
-
Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). ACS Omega, 7(5), 4349–4362. [Link]
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2017). BMC Chemistry, 11(1). [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-. (n.d.). PubChem. [Link]
-
Structure of the benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
N-(1h-Benzimidazol-1-Yl)-2-Phenylacetamide. (n.d.). PubChem. [Link]
-
Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl-. (n.d.). PubChem. [Link]
-
N-(Naphthalen-2-Yl)-2-[2-(Pyridin-2-Yl)-1h-Benzimidazol-1-Yl]acetamide. (n.d.). PubChem. [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2012). Der Pharma Chemica, 4(2), 766-771. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc.. [Link]
- Alkylation reaction method of benzimidazoles compounds. (2009).
-
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide. (n.d.). PubChem. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2017). RSC Advances, 7(74), 46769-46780. [Link]
-
N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide. (n.d.). PubChem. [Link]
-
1H-Benzimidazole-2-acetonitrile. (n.d.). PubChem. [Link]
Sources
- 1. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. banglajol.info [banglajol.info]
- 4. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
"2-(1H-Benzimidazol-1-yl)acetamide" synthesis protocol step-by-step
An In-Depth Guide to the Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][4] Marketed drugs such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, all feature this critical pharmacophore.[1] The synthesis of novel N-substituted benzimidazole derivatives, such as 2-(1H-Benzimidazol-1-yl)acetamide, is a key strategy in the development of new therapeutic agents.[5]
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(1H-Benzimidazol-1-yl)acetamide via the direct N-alkylation of benzimidazole with 2-chloroacetamide. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into procedural choices, and provide a robust, self-validating protocol suitable for researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction, specifically the N-alkylation of the benzimidazole ring.[6] The core of this transformation involves the deprotonation of the acidic N-H proton of the imidazole moiety, followed by the attack of the resulting benzimidazolyl anion on the electrophilic carbon of 2-chloroacetamide.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to facilitate the deprotonation of the benzimidazole N-H (pKa ≈ 12.8). This deprotonation generates the nucleophilic benzimidazolyl anion, which is crucial for the reaction to proceed at a practical rate.[1]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
-
Alkylating Agent: 2-Chloroacetamide serves as the electrophile. The electron-withdrawing nature of the adjacent amide group and the chlorine atom makes the methylene carbon (CH₂) susceptible to nucleophilic attack. Chlorine is a good leaving group, facilitating the substitution.
The overall reaction mechanism is illustrated below.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.18 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous powdered potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add 25 mL of anhydrous Dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 15 minutes to ensure a fine, well-dispersed mixture. The base begins to deprotonate the benzimidazole during this step.
Step 2: Addition of 2-Chloroacetamide
-
Carefully add 2-chloroacetamide (1.03 g, 11.0 mmol, 1.1 eq) to the flask. A slight excess of the alkylating agent is used to drive the reaction to completion.
-
Rinse any residual 2-chloroacetamide into the flask with an additional 5 mL of DMF.
-
Attach a reflux condenser to the flask.
Step 3: Reaction and Monitoring
-
Place the flask in a heating mantle or oil bath and heat the reaction mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: Ethyl acetate/Hexane (e.g., 7:3 v/v).
-
Procedure: Spot the starting material (benzimidazole), the reaction mixture, and a co-spot on a TLC plate.
-
Visualization: Use a UV lamp (254 nm). The product should appear as a new, more polar spot (lower Rf value) compared to the starting benzimidazole. The reaction is complete when the benzimidazole spot is no longer visible. The reaction typically takes 4-8 hours.
-
Step 4: Product Isolation (Work-up)
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
In a separate beaker, prepare 200 mL of ice-cold deionized water.
-
Slowly pour the reaction mixture into the beaker of ice-water while stirring.
-
A precipitate (the crude product) will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation. This step is effective because the organic product is poorly soluble in water, while the DMF, excess base, and salt byproducts are highly soluble. [1]
Step 5: Filtration and Washing
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and inorganic salts.
-
Allow the crude product to air-dry on the filter for 15-20 minutes.
Step 6: Purification
-
Transfer the crude solid to a clean flask for recrystallization.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the turbidity, creating a saturated solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization and Expected Results
The identity and purity of the synthesized 2-(1H-Benzimidazol-1-yl)acetamide should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Melting Point: Compare with literature values.
-
¹H NMR: Expect characteristic peaks for the benzimidazole aromatic protons, the N-CH₂ methylene protons (singlet), and the amide NH₂ protons.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₉H₁₀N₃O⁺, m/z = 176.08).
Conclusion
This application note details a reliable and efficient protocol for synthesizing 2-(1H-Benzimidazol-1-yl)acetamide. By carefully explaining the rationale behind each step—from the choice of base and solvent to the work-up and purification strategy—this guide provides researchers with a robust framework for accessing this valuable chemical scaffold. Adherence to the safety precautions, particularly when handling 2-chloroacetamide, is paramount for a successful and safe experimental outcome. This method serves as a foundational technique for further derivatization and exploration within the vast chemical space of benzimidazole-based compounds for drug discovery.
References
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (2022). Available at: [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents. (n.d.).
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. (2019). Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]
- Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. (2014). International Journal of Pharmaceutical Sciences and Research.
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2015). Chemistry Central Journal. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Academia.edu. Available at: [Link]
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents. (n.d.).
-
N-Alkylation of benzimidazole. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
-
Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2021). ACS Omega.
- N-(1H-1,3-benzodiazol-2-yl)acetamide | C9H9N3O | CID 167972. (n.d.). PubChem.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences.
- SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. (2024). Sigma-Aldrich.
- Safety Data Sheet - 2-(3-pyridyl)-Benzimidazole. (2025). Cayman Chemical.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). RSC Advances.
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2015). Organic & Biomolecular Chemistry.
- BENZIMIDAZOLE - CAMEO Chemicals. (n.d.). NOAA.
- Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl- | C17H17N3O | CID 713331. (n.d.). PubChem.
- Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | C15H13N3OS | CID 11333066. (n.d.). PubChem.
- N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide. (n.d.). PubChem.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 3. banglajol.info [banglajol.info]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-(1H-Benzimidazol-1-yl)acetamide by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-(1H-Benzimidazol-1-yl)acetamide, a key intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes and drug safety, this document outlines a systematic approach to recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles governing each stage. This ensures adaptability and troubleshooting for varying impurity profiles and scales of operation.
Introduction: The Imperative of Purity in Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 2-(1H-Benzimidazol-1-yl)acetamide serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to ambiguous biological data, side-product formation in subsequent synthetic steps, and potential toxicity.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while the impurities remain in the solution (mother liquor).[3]
This application note will provide a robust, field-proven protocol for the recrystallization of 2-(1H-Benzimidazol-1-yl)acetamide, with a focus on solvent selection, procedural execution, and troubleshooting.
Understanding the Analyte: 2-(1H-Benzimidazol-1-yl)acetamide
A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy. While specific experimental data for 2-(1H-Benzimidazol-1-yl)acetamide is not extensively published, we can infer its likely properties based on its structure and related benzimidazole derivatives.
Structural Features and Expected Properties:
-
Benzimidazole Core: Aromatic and capable of hydrogen bonding.
-
Acetamide Group: Polar and capable of hydrogen bonding.
These features suggest that the molecule will have moderate polarity and a propensity for hydrogen bonding, influencing its solubility in various solvents.
Potential Impurities:
The impurity profile of 2-(1H-Benzimidazol-1-yl)acetamide is largely dependent on its synthetic route. A common synthesis involves the N-alkylation of benzimidazole with a 2-haloacetamide.[4] Therefore, potential impurities could include:
-
Unreacted Benzimidazole: The starting material.
-
Unreacted 2-haloacetamide: The alkylating agent.
-
Side-products: Arising from over-alkylation or other side reactions.
-
Colored Impurities: Often resulting from oxidation or degradation of starting materials or products.[5]
The Art and Science of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:[3][7]
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or very low solubility for impurities.
-
Chemical inertness (does not react with the compound).
-
A boiling point that is not excessively high or low. [6]
-
Safety and low toxicity.
Recommended Solvents for 2-(1H-Benzimidazol-1-yl)acetamide
Based on literature precedents for similar benzimidazole derivatives, the following solvents and solvent systems are recommended for initial screening:[8]
| Solvent/Solvent System | Rationale & Expected Performance | Boiling Point (°C) | Safety Considerations |
| Ethanol | Often an excellent choice for benzimidazole derivatives due to its polarity and hydrogen bonding capability.[8] | 78 | Flammable. Use in a well-ventilated fume hood. |
| Methanol | Similar to ethanol, but its lower boiling point may be advantageous for easier removal. | 65 | Flammable and toxic. Handle with appropriate personal protective equipment (PPE). |
| Ethanol/Water | A mixed solvent system can fine-tune the solubility. The addition of water (an anti-solvent) can significantly decrease the solubility of the compound at lower temperatures, potentially increasing the yield. | Varies | Flammable. |
| Acetone | A more polar aprotic solvent that can be effective. | 56 | Highly flammable. |
| Dimethylformamide (DMF)/Acetone | For compounds that are sparingly soluble in common alcohols, a small amount of a high-boiling polar aprotic solvent like DMF can be used to dissolve the compound, followed by the addition of an anti-solvent like acetone to induce crystallization. | Varies | DMF is a reproductive toxin. Handle with extreme care. |
Experimental Solvent Screening Protocol
-
Place approximately 10-20 mg of the crude 2-(1H-Benzimidazol-1-yl)acetamide into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent dropwise with heating until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Protocol
This protocol is designed to be a starting point and may require optimization based on the specific impurity profile and scale of the material.
Materials and Equipment
-
Crude 2-(1H-Benzimidazol-1-yl)acetamide
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
Step 1: Dissolution
-
Place the crude 2-(1H-Benzimidazol-1-yl)acetamide into an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add a boiling stone to ensure smooth boiling.[9]
-
Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present (e.g., dust, solid byproducts), a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization.
Step 3: Decolorization (if necessary)
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Allow the solution to cool slightly below its boiling point and add a small amount (1-2% by weight of the solute) of activated carbon (charcoal).[10]
-
Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration as described in Step 2 to remove the activated carbon.
Step 4: Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Step 5: Isolation of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Use a minimal amount of solvent to avoid redissolving the product.
Step 6: Drying
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a watch glass and allow them to dry completely. Drying can be accelerated by placing the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Visual Workflow of the Recrystallization Process
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. jetir.org [jetir.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. drnerz.com [drnerz.com]
- 10. chem.libretexts.org [chem.libretexts.org]
In Vitro Assay Protocols for 2-(1H-Benzimidazol-1-yl)acetamide: A Senior Application Scientist's Guide
Introduction: Unveiling the Therapeutic Potential of 2-(1H-Benzimidazol-1-yl)acetamide
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] The derivative, 2-(1H-Benzimidazol-1-yl)acetamide, and its analogues have emerged as promising candidates in drug discovery, exhibiting a diverse pharmacological profile that includes anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of detailed in vitro assay protocols tailored for the investigation of this compound, designed for researchers, scientists, and drug development professionals. The methodologies herein are presented with a focus on the scientific rationale behind each step, ensuring robust and reproducible data generation.
PART 1: Foundational Knowledge and Pre-assay Considerations
Physicochemical Properties and Compound Handling
A critical first step in any in vitro study is understanding the physicochemical properties of the test compound. For 2-(1H-Benzimidazol-1-yl)acetamide and its derivatives, solubility is a key consideration.
-
Solubility: These compounds are often sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[5] It is imperative to determine the optimal concentration of DMSO, as high concentrations can be toxic to cells.[6][7] A general guideline is to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[6] A vehicle control (medium with the same concentration of DMSO as the test wells) must be included in all cell-based assays.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 2-(1H-Benzimidazol-1-yl)acetamide (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate assay buffer or cell culture medium. Ensure that the final DMSO concentration is within the acceptable range for the specific cell line being used.
-
PART 2: Core In Vitro Assay Protocols
This section details the step-by-step protocols for evaluating the key biological activities of 2-(1H-Benzimidazol-1-yl)acetamide.
Antiproliferative and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10]
Rationale: This assay is a primary screening tool to determine if 2-(1H-Benzimidazol-1-yl)acetamide has an inhibitory effect on the growth of cancer cells or is toxic to normal cells. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MDA-MB-231, MCF-7) or normal cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(1H-Benzimidazol-1-yl)acetamide in culture medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9]
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Antioxidant Potential: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging ability of a compound.[12][13] DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[13] When DPPH accepts a hydrogen atom or an electron from an antioxidant, it becomes a stable, diamagnetic molecule, and the violet color fades.[13]
Rationale: This assay provides a quick assessment of the antioxidant capacity of 2-(1H-Benzimidazol-1-yl)acetamide, indicating its potential to protect against oxidative stress.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of 2-(1H-Benzimidazol-1-yl)acetamide in methanol. A typical concentration range is 10-500 µg/mL.
-
Use ascorbic acid or Trolox as a positive control.[14]
-
-
Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
-
| Parameter | Recommended Value/Range |
| DPPH Concentration | 0.1 mM in methanol |
| Compound Concentration | 10 - 500 µg/mL |
| Incubation Time | 30 minutes in the dark |
| Absorbance Wavelength | 517 nm |
| Positive Control | Ascorbic acid or Trolox |
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
Inflammation can lead to the denaturation of proteins. This assay uses the principle that a substance with anti-inflammatory properties can inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[15][16]
Rationale: This simple and cost-effective in vitro assay serves as a preliminary screening method to evaluate the potential anti-inflammatory activity of 2-(1H-Benzimidazol-1-yl)acetamide.
-
Reagent Preparation:
-
Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.5).
-
Prepare various concentrations of 2-(1H-Benzimidazol-1-yl)acetamide in a suitable solvent (e.g., DMSO, then diluted with PBS).
-
Use a standard anti-inflammatory drug like aspirin or diclofenac sodium as a positive control.[17]
-
-
Assay Procedure:
-
The reaction mixture consists of 450 µL of 0.5% BSA and 50 µL of the test compound or standard drug at different concentrations.[17]
-
The control consists of 450 µL of 0.5% BSA and 50 µL of the vehicle (e.g., PBS with a small amount of DMSO).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[1]
-
After cooling to room temperature, add 2.5 mL of PBS (pH 6.5).
-
-
Absorbance Measurement:
-
Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
| Parameter | Recommended Value/Range |
| Protein | 0.5% Bovine Serum Albumin (BSA) |
| Heating Temperature | 70°C |
| Heating Time | 10 minutes |
| Absorbance Wavelength | 660 nm |
| Positive Control | Aspirin or Diclofenac Sodium |
PART 3: Exploring the Mechanism of Action
Based on existing literature for benzimidazole derivatives, potential mechanisms of action for 2-(1H-Benzimidazol-1-yl)acetamide could involve the inhibition of key enzymes.[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is a crucial enzyme in the synthesis of DNA, RNA, and proteins.[18] Its inhibition can lead to the cessation of cell proliferation, making it a target for anticancer and antimicrobial agents.[13]
Rationale: This assay determines if 2-(1H-Benzimidazol-1-yl)acetamide can inhibit DHFR activity, which could explain its antiproliferative or antimicrobial effects. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolic acid.[19]
Caption: Workflow for the DHFR Inhibition Assay.
-
Reagent Preparation:
-
Prepare 1x DHFR Assay Buffer.[19]
-
Reconstitute NADPH and dilute to the working concentration as per the manufacturer's instructions (e.g., from a kit).[20]
-
Dilute the DHFR enzyme in assay buffer.
-
Prepare serial dilutions of 2-(1H-Benzimidazol-1-yl)acetamide and a known inhibitor (e.g., methotrexate) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Set up wells for blank, enzyme control (EC), inhibitor control (IC), and test samples.
-
Add assay buffer to all wells.
-
Add the test compound, positive control, or vehicle to the appropriate wells.
-
Add the diluted DHFR enzyme to all wells except the blank.
-
Add the NADPH solution to all wells.
-
Incubate the plate at 22°C for 10-15 minutes.
-
Initiate the reaction by adding the dihydrofolic acid substrate to all wells.[19]
-
-
Kinetic Measurement:
-
Immediately start measuring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition: % Inhibition = [(Rate of EC - Rate of Sample) / Rate of EC] x 100
-
Determine the IC₅₀ value.
-
Topoisomerase I (Topo I) DNA Relaxation Assay
Topoisomerase I is an enzyme that relaxes supercoiled DNA, a critical process in DNA replication and transcription.[2] It is a validated target for anticancer drugs.
Rationale: This assay determines if 2-(1H-Benzimidazol-1-yl)acetamide can inhibit the catalytic activity of Topo I. The assay is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.[21]
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Add purified human Topoisomerase I enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.[2]
-
Terminate the reaction by adding a stop solution (e.g., containing SDS, EDTA, and Proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Inhibition of Topo I activity will result in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by densitometry.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-(1H-Benzimidazol-1-yl)acetamide. By systematically evaluating its cytotoxic, antioxidant, and anti-inflammatory properties, and exploring potential mechanisms of action, researchers can build a comprehensive biological profile of this promising compound. Adherence to these detailed methodologies, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.
References
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]
-
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PLOS ONE. [Link]
-
Protein denaturation assay guidance? ResearchGate. [Link]
-
Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. DergiPark. [Link]
-
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. Jetir.org. [Link]
-
Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. Pharmacy Education. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]
-
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. [Link]
-
Topoisomerase Assays. Current Protocols in Toxicology. [Link]
-
What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. ResearchGate. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Sources
- 1. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. cetjournal.it [cetjournal.it]
- 17. researchgate.net [researchgate.net]
- 18. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Testing of 2-(1H-Benzimidazol-1-yl)acetamide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The benzimidazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics, particularly in oncology.[1] Derivatives of 1H-Benzimidazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against numerous cancer cell lines.[2][3][4] This document provides a comprehensive guide for researchers on how to approach the initial in vitro cytotoxicity screening of a novel benzimidazole compound, using 2-(1H-Benzimidazol-1-yl)acetamide as a primary example. We will detail the underlying principles and provide step-by-step protocols for two robust and widely accepted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Introduction: The Rationale for Investigating Benzimidazole Derivatives in Oncology
Benzimidazole derivatives represent a promising class of compounds in the search for new cancer therapeutics.[2] Their anticancer effects are exerted through diverse mechanisms, which include the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis, the inhibition of key oncogenic kinases, and the induction of cell cycle arrest.[5][6] For instance, well-known benzimidazole derivatives like nocodazole act as potent tubulin destabilizers, arresting cells in the G2/M phase of the cell cycle.[5][6] Other derivatives have been shown to inhibit crucial signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.
The compound of interest, 2-(1H-Benzimidazol-1-yl)acetamide , is a derivative that warrants investigation for its potential cytotoxic effects. While its specific anticancer properties are not yet extensively documented in publicly available literature, its core structure suggests that it could interact with biological targets relevant to cancer cell proliferation and survival. The primary objective of the protocols outlined herein is to establish a foundational understanding of this compound's cytotoxic potential against a panel of cancer cell lines.
Foundational Cytotoxicity Assays: A Two-Pronged Approach
To establish a robust preliminary cytotoxicity profile for 2-(1H-Benzimidazol-1-yl)acetamide, we recommend a dual-assay approach. This strategy provides a more comprehensive picture of the compound's effect on cancer cells by assessing two distinct cellular processes.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a measure of cell viability based on mitochondrial metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay : This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[7][8] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[7][8]
By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by the MTT assay) and cytotoxic effects (direct cell killing, detected by the LDH assay).
Experimental Design and Workflow
A well-structured experimental workflow is critical for obtaining reliable and interpretable data. The following diagram illustrates the key stages of the cytotoxicity testing process for 2-(1H-Benzimidazol-1-yl)acetamide.
Caption: Experimental workflow for cytotoxicity testing.
Detailed Protocols
Materials and Reagents
-
Compound: 2-(1H-Benzimidazol-1-yl)acetamide (ensure high purity)
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK-293) for selectivity assessment.[9]
-
Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment:
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.[10][11][12]
Step 1: Cell Seeding
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a 10 mM stock solution of 2-(1H-Benzimidazol-1-yl)acetamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "medium only" blank.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Formazan Solubilization
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10][11]
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.[10]
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from damaged cells and should be run in parallel with the MTT assay.[7][13][14]
Step 1 & 2: Cell Seeding and Compound Treatment
-
Follow Steps 1 and 2 from the MTT Assay Protocol (Section 4.2). It is recommended to prepare a separate, identical plate for the LDH assay.
Step 3: Preparation of Controls
-
Spontaneous LDH Release (Low Control): Wells with untreated cells.
-
Maximum LDH Release (High Control): To wells with untreated cells, add 10 µL of the lysis solution provided in the LDH assay kit 45 minutes before the end of the incubation period.
-
Background Control: Wells with culture medium only.
Step 4: Sample Collection and LDH Reaction
-
After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7][14]
-
Add 50 µL of the stop solution provided in the kit to each well.[7]
Step 5: Data Acquisition
-
Measure the absorbance at 490 nm using a microplate reader.[7] A reference wavelength of 680 nm should be used for background correction.[7]
Data Analysis and Interpretation
5.1. Calculation of Cell Viability (MTT Assay)
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percentage Viability Calculation:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
5.2. Calculation of Cytotoxicity (LDH Assay)
-
Corrected Readings: Subtract the background absorbance (680 nm) from the 490 nm readings for all wells.
-
Percentage Cytotoxicity Calculation:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
5.3. IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC50 value.
5.4. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison across different cell lines and time points.
Table 1: Hypothetical IC50 Values (µM) of 2-(1H-Benzimidazol-1-yl)acetamide after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) - MTT Assay | % Cytotoxicity at 50 µM - LDH Assay |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 35.2% |
| A549 | Lung Carcinoma | 42.1 | 28.7% |
| HCT116 | Colorectal Carcinoma | 18.9 | 45.8% |
| HEK-293 | Normal Embryonic Kidney | > 100 | 5.1% |
Potential Mechanisms of Action and Further Steps
Based on the established activities of other benzimidazole derivatives, the cytotoxic effects of 2-(1H-Benzimidazol-1-yl)acetamide, if observed, could be mediated by several mechanisms.
Caption: Potential mechanisms of action for benzimidazole derivatives.
Should initial screening reveal significant cytotoxic activity, subsequent studies could include:
-
Cell Cycle Analysis: To determine if the compound induces arrest at specific phases of the cell cycle.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to confirm if cell death occurs via apoptosis.
-
Mechanism-Specific Assays: Such as tubulin polymerization assays or kinase inhibition profiling to elucidate the specific molecular target.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting the initial cytotoxicity assessment of novel compounds like 2-(1H-Benzimidazol-1-yl)acetamide. By following these detailed protocols and understanding the rationale behind each step, researchers can generate high-quality, reliable data that will be crucial for the further development of this and other promising benzimidazole derivatives as potential anticancer agents.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, W. M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 101(1), 101213. [Link]
-
Lui, C. M., Kos, E., & Tan, K. W. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 186, 106537. [Link]
-
Promega Corporation. (2023). CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin. protocols.io. [Link]
-
Atmaca, H., İlhan, S., Batır, M. B., Pulat, Ç. Ç., Güner, A., & Bektaş, H. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemical Biology & Interactions, 327, 109163. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Yadav, G., Singh, P., & Singh, R. K. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. NeuroQuantology, 20(8), 529-543. [Link]
-
MDPI. (2022). MTT Assay for Measuring IC50 Values. Bio-protocol. [Link]
-
El-Abd, Y. S., El-Sayed, M. A., El-Naggar, M., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. RSC Advances, 14, 12345-12367. [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit Instruction Manual. [Link]
-
Rinaldi, F., Marzi, L., & Di Tella, S. (2021). A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative on head and neck squamous carcinoma cell lines. Pharmaceuticals, 14(6), 564. [Link]
-
ResearchGate. (2024). Benzimidazole derivatives with anticancer activity. [Link]
-
ResearchGate. (2023). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. [Link]
-
Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(1), 123. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(1H-Benzimidazol-1-yl)acetamide in Cell Culture Experiments
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile heterocyclic aromatic compound is a key structural component in numerous FDA-approved drugs, including the anti-ulcer agent omeprazole and the anthelmintic drug albendazole.[2][3] The broad spectrum of biological activities associated with benzimidazole derivatives encompasses anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
This document provides a detailed guide for the in vitro evaluation of 2-(1H-Benzimidazol-1-yl)acetamide , a representative member of the benzimidazole family. These application notes and protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the potential cytotoxic and antiproliferative effects of this compound. The methodologies described herein are based on established principles for characterizing novel chemical entities in a cell culture setting.
Postulated Mechanisms of Action for Benzimidazole Derivatives
The anticancer properties of many benzimidazole derivatives stem from their ability to interfere with critical cellular processes. While the specific mechanism of 2-(1H-Benzimidazol-1-yl)acetamide is yet to be fully elucidated, several well-documented pathways for related compounds provide a strong foundation for initial investigations.
-
Tubulin Polymerization Inhibition: A primary mechanism for many benzimidazole-containing drugs, such as nocodazole, is the disruption of microtubule dynamics.[5][6] By binding to β-tubulin, these compounds inhibit polymerization, leading to mitotic arrest and subsequent apoptosis.[6][7] This disruption of the cellular cytoskeleton is a key target in cancer chemotherapy.
-
Kinase Inhibition: Certain benzimidazole derivatives have been shown to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[8] For instance, some derivatives inhibit Casein Kinase 1 (CK1), a key player in the Wnt signaling pathway, which is often dysregulated in cancer.[8]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of purines and thymidine, essential for DNA replication.[9][10] Some benzimidazole compounds exhibit structural similarities to purine nucleotides and can act as antimetabolites by inhibiting DHFR, thereby halting DNA synthesis in rapidly dividing cancer cells.[10]
Below is a conceptual diagram illustrating a potential mechanism of action for a benzimidazole derivative targeting a generic kinase signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Postulated kinase inhibition pathway for a benzimidazole derivative.
Protocols for In Vitro Evaluation
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible results. Due to the generally low aqueous solubility of benzimidazole derivatives, an organic solvent is typically required.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 2-(1H-Benzimidazol-1-yl)acetamide. Ensure the use of cell culture grade, sterile DMSO.
-
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a minimal amount of sterile DMSO to achieve a high concentration stock (e.g., 10 mM or 20 mM). Gentle warming and vortexing may be required to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Important Considerations: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
2-(1H-Benzimidazol-1-yl)acetamide stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(1H-Benzimidazol-1-yl)acetamide from the stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the compound's effect on cell cycle progression.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 2-(1H-Benzimidazol-1-yl)acetamide at concentrations around its IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
-
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint, a common mechanism for tubulin inhibitors.[8]
Data Presentation
Quantitative data should be presented in a clear and concise manner. The following table provides a template for summarizing hypothetical IC₅₀ values.
| Cell Line | Histological Origin | IC₅₀ (µM) of 2-(1H-Benzimidazol-1-yl)acetamide (48h) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 2.8 ± 0.4 |
| A549 | Non-small Cell Lung Carcinoma | 8.1 ± 1.1 |
| 3T3 | Normal Mouse Fibroblast | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
References
-
Knippschild, U., Krüger, M., Stöter, M., et al. (2011). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(1), 45-59. [Link]
-
Husain, A., Rashid, M., Mishra, R., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 1-15. [Link]
-
Yancheva, D., Kalcheva, V., & Voynikov, Y. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(10), 2548. [Link]
-
Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39270. [Link]
-
Thangadurai, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261. [Link]
-
Lee, J. H., et al. (2016). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Molecules, 21(7), 899. [Link]
-
Jones, A. J., et al. (2019). Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. European Journal of Medicinal Chemistry, 182, 111623. [Link]
-
Al-Ostath, A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1286, 135545. [Link]
-
Shrivastava, S. K., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(12), 7571-7608. [Link]
-
Sonavati, et al. (2018). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. JETIR, 5(8), 585-591. [Link]
-
Anichina, K., et al. (2021). 1H-Benzimidazole-2-yl Hydrazones as Tubulin-targeting Agents: Synthesis, Structural Characterization, Anthelmintic activity and Antiproliferative activity against MCF-7 breast carcinoma cells and Molecular docking studies. Chemico-Biological Interactions, 345, 109540. [Link]
-
Chaudhari, P. R., & Rindhe, S. S. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]
-
Poddar, S., et al. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
ResearchGate. (n.d.). General procedure for benzimidazole derivatives synthesis. ResearchGate. [Link]
-
Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(23), 7724. [Link]
-
Shrivastava, S. K., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
da Silva, F. C., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 2046-2054. [Link]
-
Whittaker, S. G., & Faustman, E. M. (1992). Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells. Toxicology and Applied Pharmacology, 113(1), 144-151. [Link]
-
Kumar, A., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 8, 571289. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-(1H-Benzimidazol-1-yl)acetamide
A Guide for Researchers in Drug Discovery and Development
Introduction and Compound Profile
This document provides comprehensive guidelines for the safe handling, storage, and use of 2-(1H-Benzimidazol-1-yl)acetamide powder. This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for its stability and prevalence in medicinal chemistry.[1] Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined are based on established best practices for handling chemical powders and specific data related to benzimidazole derivatives.[2][3][4]
Table 1: Physicochemical Properties of Benzimidazole Acetamide Derivatives
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | PubChem[5] |
| Molecular Weight | 175.19 g/mol | PubChem[5] |
| Appearance | White to off-white solid (typical for this class) | General Chemical Knowledge |
| Solubility (Experimental) | 15.1 µg/mL (at pH 7.4 for a related analog) | PubChem[5] |
| XLogP3 | 1.1 | PubChem[5] |
Note: Data is for the closely related isomer N-(1H-1,3-benzodiazol-2-yl)acetamide. Users should perform their own characterization for the specific batch in use.
Hazard Identification and Risk Assessment
As a matter of sound scientific practice, all novel or sparsely characterized compounds should be treated as potentially hazardous.[4] Based on data from related benzimidazole compounds, 2-(1H-Benzimidazol-1-yl)acetamide should be handled as an irritant.[5]
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]
Signal Word: Warning[5]
Precautionary Statements:
-
P261: Avoid breathing dust.[5]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Logical Flow for Risk Mitigation
Before any procedure, a risk assessment should be performed. The following diagram outlines the decision-making process for establishing appropriate safety controls.
Caption: Risk assessment workflow for selecting appropriate engineering controls.
Receiving and Compound Management Protocol
Proper intake and logging are foundational to good laboratory practice and data integrity.
Initial Inspection and Logging
-
Verify Identity: Upon receipt, cross-reference the container label with the certificate of analysis (CoA) and purchase order.
-
Inspect Container: Check for any damage to the shipping container or primary vial. Report any breaches immediately.
-
Log Entry: Assign a unique laboratory ID number. Record the date of receipt, supplier, batch/lot number, initial quantity, and assigned storage location in the laboratory's chemical inventory system.
-
SDS Accessibility: Ensure the Safety Data Sheet (SDS) for a relevant benzimidazole derivative is accessible to all personnel handling the compound.
Compound Management Workflow
This diagram illustrates the lifecycle of the compound from receipt to final disposal.
Caption: Lifecycle management workflow for research compounds.
Handling and Weighing Protocols
Due to the irritant nature and fine powder form of the compound, all handling and weighing operations must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation and minimize contamination.[2][3]
Required Personal Protective Equipment (PPE)
Table 2: PPE Checklist for Handling Powder
| Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects against airborne particles and accidental splashes.[6] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact.[7] Inspect gloves before use. |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator if engineering controls are unavailable. | Prevents inhalation of irritating dust.[7] |
Step-by-Step Weighing Protocol
-
Prepare the Area: Designate a specific area within the fume hood for weighing.[3] Cover the surface with absorbent bench paper.
-
Gather Equipment: Place an analytical balance, weigh boats, and appropriate spatulas inside the fume hood.
-
Equilibrate Compound: Allow the sealed container of 2-(1H-Benzimidazol-1-yl)acetamide to equilibrate to ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.
-
Tare the Weigh Boat: Place a clean weigh boat on the balance and press the tare button.
-
Dispense Powder: Carefully open the primary container. Using a clean spatula, transfer small amounts of the powder to the weigh boat until the desired mass is reached.[3] Avoid pouring directly from the bottle to minimize dust generation.[3]
-
Seal and Clean: Immediately and tightly close the primary container.[3] Decontaminate the spatula and the exterior of the vial with 70% ethanol before removing them from the fume hood.
-
Documentation: Record the final weight, date, and your initials in your laboratory notebook.
Storage and Stability
The stability of benzimidazole derivatives is crucial for experimental validity. Degradation can lead to inaccurate results and the formation of unknown impurities. The benzimidazole core is generally stable, but factors like temperature and light can affect derivatives over time.[1][8]
Recommended Storage Conditions
Based on comprehensive stability studies of various benzimidazole drugs, the following conditions are recommended to ensure long-term integrity.[9]
Table 3: Storage Recommendations for 2-(1H-Benzimidazol-1-yl)acetamide
| Condition | Temperature | Duration | Rationale & Causality |
| Working Stock (Solid) | Room Temperature (20-25°C) | Short-Term (< 1 month) | For frequently used material. Store in a desiccator to protect from moisture. Keep away from direct sunlight.[10] |
| Long-Term (Solid) | -20°C | > 1 month | Studies show that -20°C is a suitable condition for preserving the stability of most benzimidazole compounds in solid form.[9] It significantly slows potential degradation pathways. |
| Stock Solutions (in DMSO) | -20°C or -80°C | Up to 6 months | For solutions, freezing is critical. -80°C is preferred for maximum long-term stability.[9] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting into single-use volumes is highly recommended. |
Key Storage Practices:
-
Keep Container Tightly Closed: Prevents oxidation and moisture uptake.[11]
-
Store in a Dry, Well-Ventilated Place: As recommended by safety guidelines.[2]
-
Protect from Light: While not definitively established for this specific molecule, light can be a source of energy for degradation in many organic compounds. Storing in an opaque container or in a dark location is a prudent measure.
Spill and Disposal Procedures
Spill Response
-
Evacuate and Alert: Alert others in the immediate area.
-
Contain: If the spill is small and contained within a fume hood, gently cover the powder with absorbent paper to prevent it from becoming airborne.
-
Clean-Up: Wearing appropriate PPE, carefully wet the absorbent paper with water. Collect the material using a dustpan and shovel, placing it into a sealed container for hazardous waste.[2] Avoid dry sweeping, which can generate dust.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
Dispose of unused 2-(1H-Benzimidazol-1-yl)acetamide and any contaminated materials (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
References
-
PubChem. N-(1H-1,3-benzodiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Penta. (2023). Acetamide Safety Data Sheet. [Link]
-
University of California, Berkeley EHS. Weighing Hazardous Powders in the Laboratory. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta poloniae pharmaceutica, 69(3), 531–537. [Link]
-
ReAgent. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]
-
ResearchGate. Deprotonation constants of benzimidazole and stepwise stability constants of its complexes with Co(II), Ni(II), Cu(II) and Zn(II) in aqueous-ethanol medium. [Link]
-
Wikipedia. Benzimidazole. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
-
ChemSafetyPRO. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]
-
ACS Omega. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives...[Link]
-
De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First![Link]
-
Koc, F., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5249-5262. [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 2-(1H-Benzimidazol-1-yl)acetamide and its Analogs
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals working to overcome the common pharmacokinetic challenges associated with benzimidazole-based compounds. Specifically, we will address strategies to modify and formulate "2-(1H-Benzimidazol-1-yl)acetamide" to improve its oral bioavailability, a critical step in translating a promising lead compound into a viable drug candidate. Benzimidazole derivatives frequently exhibit low oral bioavailability (ranging from 2% to 60%) due to poor aqueous solubility and significant first-pass metabolism in the liver.[1] This document provides a series of troubleshooting questions and detailed experimental guidance to systematically address these issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My lead compound, 2-(1H-Benzimidazol-1-yl)acetamide, exhibits poor aqueous solubility (<10 µg/mL). What are my primary strategies to address this?
Poor aqueous solubility is a primary hurdle for many benzimidazole compounds, often classifying them as BCS Class II drugs (high permeability, low solubility).[2] This directly limits the concentration of the drug available for absorption in the gastrointestinal (GI) tract. Your two main avenues of approach are chemical modification (salt formation, prodrugs) and formulation strategies.
Expert Insight: For early-stage discovery, chemical modifications are often preferred as they can yield a new chemical entity (NCE) with intrinsically better properties. Salt formation is the most direct approach if your compound has a suitable ionizable center. The benzimidazole ring contains a basic nitrogen atom that can be protonated to form a salt.
Strategy 1.1: Salt Formation
Converting the parent molecule into a salt can significantly enhance its dissolution rate and aqueous solubility.[2] The choice of counter-ion is critical and requires empirical screening.
Experimental Protocol: Small-Scale Salt Screening
-
Preparation: Dissolve 10-20 mg of 2-(1H-Benzimidazol-1-yl)acetamide (free base) in a suitable organic solvent (e.g., methanol, ethanol, or acetone) in separate vials.
-
Counter-ion Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, phosphoric acid) from stock solutions.
-
Equilibration: Stir the vials at room temperature for 24-48 hours. If a precipitate forms, it is likely the salt. If no solid forms, attempt to induce precipitation by slow evaporation of the solvent or by adding an anti-solvent (e.g., diethyl ether, heptane).
-
Isolation & Drying: Isolate any solid formed by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization: Confirm salt formation using techniques like melting point analysis, FT-IR, or NMR.
-
Solubility Testing: Determine the kinetic and thermodynamic aqueous solubility of each salt form using a standardized HPLC-based method in various buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the GI tract.
Strategy 1.2: Solubilizing Prodrugs
If salt formation is unsuccessful or does not provide sufficient improvement, a prodrug approach can be employed. This involves covalently attaching a polar, ionizable promoiety that is later cleaved in vivo by enzymes (e.g., phosphatases, esterases) to release the active parent drug.[3]
Example: Phosphate Prodrug The amide nitrogen of the acetamide group or the benzimidazole ring can be a handle for attaching a promoiety. A common strategy for NH-acidic compounds is to create an N-acyloxymethyl or N-phosphonooxymethyl derivative.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Compound ID | Modification | Solubility at pH 6.8 (µg/mL) | Fold Increase |
| Parent-01 | None (Free Base) | 8 | 1x |
| Parent-01-HCl | Hydrochloride Salt | 250 | ~31x |
| Parent-01-Mesylate | Mesylate Salt | 410 | ~51x |
| Parent-01-Phosphate | Phosphate Prodrug | > 2000 | > 250x |
Table 1: Representative data comparing the aqueous solubility of the parent compound with various salt and prodrug forms. Actual results will vary.
Q2: I suspect extensive first-pass metabolism is limiting my compound's oral bioavailability. How can I identify metabolic "soft spots" and design more stable analogs?
Benzimidazoles are known to undergo rapid pre-systemic metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes like CYP3A4 and CYP2C19.[4] Common biotransformations include N-dealkylation, aromatic hydroxylation on the benzene ring, and oxidation of the imidazole ring.[4][5] Identifying the primary sites of metabolism is key to rationally designing more stable molecules.
Expert Insight: The most common metabolic liabilities, or "soft spots," are often unsubstituted aromatic positions and sterically accessible heteroatoms. Blocking these sites, for example, by introducing a fluorine or methyl group, can significantly enhance metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Incubation Preparation: In a 96-well plate, prepare an incubation mixture containing pooled human liver microsomes (HLM), a NADPH-regenerating system (to sustain CYP450 activity), and phosphate buffer (pH 7.4).
-
Compound Addition: Add your test compound (2-(1H-Benzimidazol-1-yl)acetamide) to the mixture at a final concentration of 1 µM.
-
Time Course: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k), which is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Visualization: Potential Metabolic Pathways
Caption: Potential Phase I metabolic pathways for 2-(1H-Benzimidazol-1-yl)acetamide.
Q3: How can I improve the membrane permeability of my compound without drastically increasing its lipophilicity and potential for off-target effects?
While many benzimidazoles are considered highly permeable, this is not always the case, and it's crucial to confirm this experimentally. Permeability is assessed using models that mimic the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.
Expert Insight: The goal is to find a balance. While increasing lipophilicity (logP) often improves permeability, a logP value > 5 can lead to poor solubility, high protein binding, and promiscuous off-target binding. If permeability is low, a prodrug strategy can be used to transiently increase lipophilicity to cross the membrane, after which the promoiety is cleaved to release the more polar active drug.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[6]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of a solubility enhancer like DMSO if needed.
-
Prepare Donor Plate: Dissolve the test compound in buffer (pH 6.5, simulating the upper intestine) to a known concentration (e.g., 100 µM). Add this solution to the wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between them is through the artificial lipid membrane.
-
Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6][7]
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Use the final concentrations and physical parameters of the plate to calculate the effective permeability coefficient (Pe). Compounds are often classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.
Q4: I have synthesized a new prodrug. What is the standard workflow to confirm its successful synthesis and evaluate its potential for improving bioavailability?
Designing and synthesizing a prodrug is only the first step. A systematic evaluation is required to validate that it meets the desired criteria: improved solubility/permeability, sufficient stability in the GI tract, and efficient conversion to the parent drug in the target tissue or systemic circulation.
Expert Insight: A common pitfall is creating a prodrug that is too stable and is excreted before it has a chance to convert to the active form. Conversely, a prodrug that is too labile may prematurely revert in the gut, negating any solubility advantage. Therefore, assessing chemical and enzymatic stability is a critical step.
Visualization: Workflow for Prodrug Evaluation
Caption: A systematic workflow for the evaluation of a novel prodrug candidate.
Q5: What formulation-based approaches can I consider as an alternative to, or in conjunction with, chemical modification?
Formulation science provides powerful tools to enhance the bioavailability of challenging compounds without altering their chemical structure.[8][9] These are particularly useful for advancing a lead candidate with good pharmacology but poor drug-like properties.
1. Amorphous Solid Dispersions (ASDs):
-
Mechanism: The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).[8] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state, which has significantly greater apparent solubility and a faster dissolution rate.
-
Best For: Crystalline compounds with high melting points and poor solubility (BCS Class II).
2. Particle Size Reduction (Nanonization):
-
Mechanism: Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a much faster dissolution rate.[2]
-
Best For: Compounds whose absorption is limited by dissolution rate rather than intrinsic solubility.
3. Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cone-shaped oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble drug molecule can be encapsulated within this cavity, forming an inclusion complex that is highly water-soluble.[10]
-
Best For: Molecules with appropriate size and lipophilicity to fit inside the cyclodextrin cavity.
4. Lipid-Based Formulations (e.g., SEDDS):
-
Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like in the stomach), these systems spontaneously form fine oil-in-water emulsions (micro- or nanoemulsions), presenting the drug in a solubilized state ready for absorption.[11] These formulations can also enhance lymphatic uptake, partially bypassing first-pass metabolism.[9]
-
Best For: Highly lipophilic (high logP) compounds.
References
-
Guerin, B., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Sonavati, S., et al. (2019). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. Jetir.Org. Available at: [Link]
-
Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Silva, J. B., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. ChemMedChem. Available at: [Link]
-
Alves, M. J., et al. (2010). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Rautio, J., et al. (2018). Prodrugs of Amides, Imides and Other NH-acidic Compounds. ResearchGate. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available at: [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Patel, H., et al. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h- benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. ProQuest. Available at: [Link]
-
Zhang, Y., et al. (2021). Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs. Pharmaceutical Development and Technology. Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Spasov, A. A., et al. (2000). [Pharmacokinetics of benzimidazole derivatives]. Eksperimental'naia i klinicheskaia farmakologiia. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Available at: [Link]
-
Junagade, M. S., & Goyal, A. (2022). Amide Mutual Prodrug Approach In The Era of Drug Design. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Available at: [Link]
-
Pacioni, M. C., et al. (2011). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. Brazilian Journal of Chemical Engineering. Available at: [Link]
Sources
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. scielo.br [scielo.br]
- 11. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 2-(1H-Benzimidazol-1-yl)acetamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and process safety.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The target molecule, 2-(1H-Benzimidazol-1-yl)acetamide, serves as a crucial building block for more complex pharmaceutical agents.[2][3] The primary synthetic route involves the N-alkylation of benzimidazole with 2-chloroacetamide, a seemingly straightforward SN2 reaction that presents unique challenges upon scale-up.
Section 1: Reaction Fundamentals and Troubleshooting
This section addresses the core chemical principles of the synthesis and provides solutions to common problems encountered during reaction scale-up.
Q1: What is the fundamental reaction mechanism, and what are the critical parameters?
Answer: The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide is achieved via the nucleophilic substitution (SN2) reaction between benzimidazole and 2-chloroacetamide. The reaction proceeds in two key steps:
-
Deprotonation: The acidic proton on the N-1 nitrogen of the benzimidazole ring (pKa ≈ 12.8) is removed by a base to form the highly nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic methylene carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired N-C bond.
Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in a polar aprotic solvent like acetonitrile or DMF.[4][5][6] Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction when using inorganic bases in organic solvents.[5]
Q2: My reaction is stalling with >10% benzimidazole remaining. What are the likely causes and how do I fix it?
Answer: Incomplete conversion is a common scale-up issue, often stemming from factors that are less impactful at the bench scale. The primary culprits are insufficient base activity, poor mixing, or moisture contamination.
-
Insufficient Base Activity: On a larger scale, the efficiency of solid-liquid mixing can decrease. A solid base like potassium carbonate may not be sufficiently dispersed to deprotonate the benzimidazole effectively.
-
Solution 1 (Mechanical): Increase the agitation rate to ensure the base is well-suspended. Verify that the impeller design is appropriate for solid-liquid mixtures.
-
Solution 2 (Chemical): Ensure the potassium carbonate is finely powdered and anhydrous. Consider switching to a soluble base like potassium tert-butoxide if the solvent system allows, or use a phase-transfer catalyst (TBAB) to improve reactivity.[5]
-
-
Moisture: Water can consume the base and protonate the benzimidazolide anion, quenching the nucleophile.
-
Solution: Use anhydrous solvents and ensure reactants (especially bases like K₂CO₃) are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.
-
-
Temperature: While the reaction temperature is typically between 40-80°C, insufficient heating in a large reactor can lead to slow kinetics.[5]
-
Solution: Verify the internal reactor temperature, not just the jacket temperature. Ensure the reactor's heat transfer capabilities are adequate for the batch size.
-
Below is a decision tree to troubleshoot this issue.
Q3: I'm observing a significant new impurity by HPLC after workup. What could it be?
Answer: The most likely impurity, especially if using strong aqueous bases (NaOH/KOH) or elevated temperatures for prolonged periods, is 2-(1H-Benzimidazol-1-yl)acetic acid . This results from the hydrolysis of the product's acetamide group.[7]
Mechanism of Formation:
-
Base-mediated hydrolysis of the amide functional group. This is exacerbated by high temperatures and extended reaction times.
Preventative Measures:
-
Control Temperature and Time: Do not exceed the validated reaction temperature or time. Monitor the reaction to completion using in-process controls (IPCs) like HPLC or TLC to avoid unnecessarily long heating.
-
Choice of Base: If possible, use a non-hydroxide base like K₂CO₃, which is less prone to causing hydrolysis.
-
Workup Conditions: During workup, if an aqueous quench is used, ensure the temperature is low and that the pH does not remain highly basic for extended periods.
Another potential impurity is unreacted 2-chloroacetamide. Its presence indicates incomplete reaction and can complicate purification.
Section 2: Scale-Up Protocol and Process Control
Successfully scaling this reaction requires a robust protocol with defined in-process controls to ensure consistency and safety.
Q4: Can you provide a representative pilot-scale protocol with built-in controls?
Answer: Certainly. The following is a self-validating protocol for a target 1.0 kg batch of 2-(1H-Benzimidazol-1-yl)acetamide. Warning: This protocol should be adapted and validated under your specific site conditions by qualified personnel.
Table 1: Reagent and Solvent Quantities for 1.0 kg Scale
| Component | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Unit |
| Benzimidazole | 51-17-2 | 118.14 | 1.00 | 0.67 | kg |
| 2-Chloroacetamide | 79-07-2 | 93.51 | 1.05 | 0.56 | kg |
| Potassium Carbonate (anhydrous, powdered) | 584-08-7 | 138.21 | 1.50 | 0.70 | kg |
| Acetonitrile | 75-05-8 | 41.05 | - | 6.7 | L |
| Purified Water | 7732-18-5 | 18.02 | - | 13.4 | L |
Experimental Protocol:
Step-by-Step Methodology:
-
Reactor Setup: Charge an appropriate glass-lined reactor with Acetonitrile (6.7 L) under a nitrogen atmosphere.
-
Initial Charge: Add Benzimidazole (0.67 kg) and anhydrous, powdered Potassium Carbonate (0.70 kg) with moderate agitation.
-
Heating: Heat the slurry to an internal temperature of 60-65°C.
-
Reactant Addition: Once at temperature, add 2-Chloroacetamide (0.56 kg) in 4-5 portions over 30-45 minutes. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and control the addition rate to maintain the temperature below 70°C.
-
Reaction Monitoring (IPC): Hold the mixture at 60-65°C for 4-6 hours. After 4 hours, take a sample for HPLC analysis to check for reaction completion. The reaction is deemed complete when the area % of benzimidazole is less than 1.0%.
-
Cooling and Quench: Once complete, cool the reaction mixture to 20-25°C. Slowly add purified water (13.4 L) over 1 hour to precipitate the product. Monitor for any exotherm.
-
Crystallization: Cool the resulting slurry to 10-15°C and stir for at least 2 hours to ensure complete crystallization.
-
Isolation: Filter the solid product using a centrifuge or filter dryer. Wash the cake with cold (0-5°C) purified water (2 x 2 L) to remove inorganic salts and residual solvent.
-
Drying: Dry the product under vacuum at 50°C until the Loss on Drying (LOD) is below 0.5%.
Section 3: Safety and Handling
Q5: What are the critical safety hazards I should be aware of when scaling this process?
Answer: The primary hazard in this synthesis is the raw material 2-Chloroacetamide .
-
2-Chloroacetamide (CAS 79-07-2):
-
Toxicity: It is highly toxic if swallowed (Acute Toxicity, Oral, Category 3).[8]
-
Sensitization: It is a known skin sensitizer, meaning repeated contact can lead to an allergic reaction.[9]
-
Reproductive Hazard: It is suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[10]
-
Scale-Up Handling Recommendations:
-
Engineering Controls: Use a closed-system for charging 2-chloroacetamide powder to the reactor to prevent dust inhalation and skin contact. A glovebox or a powder transfer system is highly recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check specific glove compatibility charts), a lab coat, and safety glasses with side shields. A respirator may be required depending on the handling method.[11]
-
Waste Disposal: All waste streams containing 2-chloroacetamide must be treated as hazardous waste according to local regulations.
Other hazards include the flammability of acetonitrile and the caustic nature of strong bases if used. A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation.
Section 4: FAQs
Q6: My product precipitates as a fine powder that is very difficult to filter. How can I improve the crystal morphology?
Answer: Fine powders are typically the result of rapid precipitation ("crashing out") rather than controlled crystallization. To improve particle size and obtain a more easily filterable solid:
-
Control the Quench Rate: Add the water (anti-solvent) more slowly and at a slightly warmer temperature (e.g., 30-35°C) to allow larger crystals to form.
-
Implement a Cooling Profile: Instead of crash cooling, implement a staged cooling profile (e.g., cool from 30°C to 10°C over 2-3 hours). This promotes crystal growth over new nucleation.
-
Seeding: Consider adding a small amount of previously isolated, crystalline product during the quench to encourage growth on existing seed crystals.
Q7: Can I use a different solvent system to avoid the hazards of acetonitrile?
Answer: Yes, other polar aprotic solvents like acetone or methyl ethyl ketone (MEK) could be viable alternatives and have a better safety profile than acetonitrile. However, any change in solvent requires re-validation of the process. You must check:
-
Solubility: Ensure all reactants and the product have appropriate solubility profiles in the new solvent.
-
Reaction Kinetics: The reaction rate may change, requiring adjustment of temperature and time.
-
Workup: The crystallization procedure will likely need to be completely redeveloped. Greener synthesis approaches often aim to reduce the use of hazardous solvents.[12][13]
References
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). PubMed Central. [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds. (n.d.).
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (n.d.). PubMed Central. [Link]
-
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. (2021). Jetir.Org. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. (2020). PubMed Central. [Link]
-
Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2019). ResearchGate. [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). ILO. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2018). PubMed Central. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide (EVT-5749670) [evitachem.com]
- 8. chemos.de [chemos.de]
- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Variability and Controls for 2-(1H-Benzimidazol-1-yl)acetamide
Welcome to the technical support center for 2-(1H-Benzimidazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the generation of reliable and reproducible data. Our approach is grounded in established scientific principles to empower you with the expertise to anticipate, identify, and resolve experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1H-Benzimidazol-1-yl)acetamide and what are the critical steps?
A1: The most prevalent and reliable method is a two-step synthesis. The first critical step is the N-alkylation of benzimidazole with an ethyl haloacetate, typically ethyl chloroacetate, to form the intermediate, ethyl 2-(1H-benzimidazol-1-yl)acetate. The second step is the subsequent ammonolysis or amidation of the ester intermediate to yield the final acetamide product.[1][2] Key to success is ensuring a moisture-free environment during the N-alkylation step and careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of by-products.
Q2: What are the recommended storage conditions for 2-(1H-Benzimidazol-1-yl)acetamide?
A2: 2-(1H-Benzimidazol-1-yl)acetamide should be stored in a cool, dry place, away from strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption and degradation. For long-term storage, maintaining the compound at -20°C is recommended.
Q3: What analytical techniques are essential for confirming the identity and purity of synthesized 2-(1H-Benzimidazol-1-yl)acetamide?
A3: A combination of techniques is crucial for unambiguous characterization.
-
¹H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals of the benzimidazole and acetamide moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[3][4]
Q4: I am observing poor solubility of 2-(1H-Benzimidazol-1-yl)acetamide in my aqueous biological assay buffer. What can I do?
A4: Benzimidazole derivatives can exhibit limited aqueous solubility. It is common practice to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5] This stock can then be serially diluted in the aqueous assay buffer to the final desired concentration. It is critical to keep the final concentration of the organic solvent in the assay low (typically ≤0.5%) to avoid solvent-induced artifacts.[6] Always include a vehicle control (buffer with the same final concentration of the solvent) in your experimental design.[5][6][7][8]
Synthesis and Purification Troubleshooting Guide
Experimental success in synthesizing and purifying 2-(1H-Benzimidazol-1-yl)acetamide hinges on meticulous attention to detail. Below are common issues and their remedies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl 2-(1H-benzimidazol-1-yl)acetate (Step 1) | Incomplete reaction; presence of moisture; improper base selection. | Ensure anhydrous reaction conditions. Use a suitable base like potassium carbonate and a polar aprotic solvent such as DMF. Monitor the reaction by TLC until the starting benzimidazole is consumed.[2][9] |
| Formation of multiple products during N-alkylation (Step 1) | Dialkylation of benzimidazole; reaction at the N3 position. | Use a slight excess of benzimidazole relative to ethyl chloroacetate. Control the reaction temperature; elevated temperatures can favor side reactions. |
| Low yield of 2-(1H-Benzimidazol-1-yl)acetamide (Step 2) | Incomplete ammonolysis; degradation of the starting ester. | Ensure a sufficient excess of the ammonia source (e.g., aqueous ammonia). Monitor the reaction progress by TLC. If using other amines for derivatization, consider using a coupling agent. |
| Product "oils out" during recrystallization | The solvent is too nonpolar, or the solution is cooled too rapidly. | Choose a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Cool the solution slowly to allow for proper crystal lattice formation. Scratching the inside of the flask can initiate crystallization. |
| Poor separation during column chromatography | Incorrect mobile phase polarity; improper column packing. | Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. Ensure the column is packed uniformly to avoid channeling. |
Characterization and Quality Control
Accurate characterization is non-negotiable for the validation of your experimental findings.
¹H NMR Spectroscopy Interpretation
The ¹H NMR spectrum provides a structural fingerprint of 2-(1H-Benzimidazol-1-yl)acetamide.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzimidazole H-2 | ~8.1-8.3 | Singlet | |
| Benzimidazole H-4/H-7 | ~7.6-7.8 | Multiplet | |
| Benzimidazole H-5/H-6 | ~7.2-7.4 | Multiplet | |
| -CH₂- (acetamide) | ~5.0-5.2 | Singlet | |
| -NH₂ (amide) | ~7.0-7.5 | Broad Singlet | Chemical shift can be variable and may exchange with D₂O. |
Mass Spectrometry Analysis
Electron impact mass spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). Common fragmentation patterns for benzimidazoles involve the sequential loss of HCN.
Expected Impurities and Their Identification
| Potential Impurity | Origin | Identification Method |
| Benzimidazole | Unreacted starting material from Step 1 | HPLC, ¹H NMR |
| Ethyl 2-(1H-benzimidazol-1-yl)acetate | Incomplete ammonolysis in Step 2 | HPLC, ¹H NMR (presence of ethyl group signals) |
| 1,3-Bis(ethoxycarbonylmethyl)benzimidazolium salt | Dialkylation in Step 1 | MS (higher m/z), ¹H NMR |
Experimental Protocols
Detailed Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide
Step 1: Synthesis of Ethyl 2-(1H-benzimidazol-1-yl)acetate
-
To a solution of benzimidazole (1.18 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.23 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC (mobile phase: ethyl acetate/hexane, 1:1).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide
-
Dissolve the purified ethyl 2-(1H-benzimidazol-1-yl)acetate (1.02 g, 5 mmol) in methanol (20 mL).
-
Add an excess of concentrated aqueous ammonia (20 mL) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC (mobile phase: dichloromethane/methanol, 9:1).
-
Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(1H-Benzimidazol-1-yl)acetamide.
Controls for Biological Assays
The inclusion of appropriate controls is fundamental to the integrity of biological data.
For in vitro Cytotoxicity Assays (e.g., MTT, XTT):
-
Negative Control: Cells treated with the vehicle (e.g., culture medium containing the same final concentration of DMSO as the test compound wells).[6][10] This accounts for any effect of the solvent on cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or Triton X-100 for cell lysis).[10][11] This confirms that the assay is capable of detecting a cytotoxic response.
-
Blank Control: Wells containing only culture medium (no cells) to determine the background absorbance/fluorescence.[10]
For Antimicrobial Assays (e.g., MIC determination):
-
Negative Control: Medium only (no inoculum) to check for sterility.
-
Positive Control (Growth Control): Inoculum in medium without the test compound to ensure the viability of the microorganism.
-
Positive Control (Inhibition Control): A known antibiotic with a similar mechanism of action or spectrum of activity (e.g., ciprofloxacin for bacteria, amphotericin B for fungi). This validates the susceptibility of the test organism to antimicrobial agents.
-
Vehicle Control: Inoculum in medium with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
Visualizing Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-(1H-Benzimidazol-1-yl)acetamide.
Decision Tree for Biological Assay Controls
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. quora.com [quora.com]
- 9. sciforum.net [sciforum.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-(1H-Benzimidazol-1-yl)acetamide Analogues in Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1][2][3] This guide provides a comparative analysis of the cytotoxic profiles of a series of analogues based on the "2-(1H-Benzimidazol-1-yl)acetamide" core structure, offering insights into their therapeutic potential and the structure-activity relationships that govern their anticancer effects.
The Benzimidazole Core: A Foundation for Anticancer Drug Discovery
The benzimidazole nucleus is a versatile pharmacophore that has been successfully incorporated into a range of FDA-approved drugs.[4] Its ability to act as a hydrogen bond donor and acceptor facilitates interactions with various enzymes and receptors implicated in cancer progression.[1][2][3] Derivatives of benzimidazole have been shown to exert their anticancer effects through diverse mechanisms, including the disruption of microtubule formation, inhibition of key kinases, intercalation with DNA, and induction of apoptosis.[4] The acetamide moiety attached to the benzimidazole ring at the N-1 position serves as a key linker, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide Analogues
The general synthesis of the 2-(1H-Benzimidazol-1-yl)acetamide scaffold is a multi-step process that offers flexibility for creating a library of analogues. The synthesis typically begins with the reaction of a substituted o-phenylenediamine with a carboxylic acid to form the benzimidazole ring.[5] A common synthetic route involves the initial synthesis of an acetate derivative of benzimidazole, which is then converted to the desired acetamide through reaction with an appropriate amine.[6]
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for 2-(1H-Benzimidazol-1-yl)acetamide analogues.
This modular synthesis allows for the introduction of a wide range of substituents on both the benzimidazole ring and the terminal amide, enabling a systematic exploration of the structure-activity relationship.
Comparative Cytotoxicity: An In-Depth Analysis
The cytotoxic potential of 2-(1H-Benzimidazol-1-yl)acetamide analogues has been evaluated against a panel of human cancer cell lines, revealing a spectrum of activities that are highly dependent on the nature of the chemical substitutions. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, is a critical parameter in these evaluations.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values for a selection of representative 2-(1H-Benzimidazol-1-yl)acetamide analogues and related benzimidazole derivatives from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Core Structure | R Group (Amide Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | 2-(1H-Benzimidazol-2-ylthio)acetamido | 4-Fluorophenyl | HCT116 | >100 | [7] |
| Analogue 2 | 2-(1H-Benzimidazol-2-ylthio)acetamido | 4-Chlorophenyl | HCT116 | 5.85 | [7] |
| Analogue 3 | 2-(1H-Benzimidazol-2-ylthio)acetamido | 4-Bromophenyl | HCT116 | 4.53 | [7] |
| Analogue 4 | N-(Benzimidazol-2-yl-methyl)benzamide | 3,4,5-trimethoxy benzyloxy | T47D (Breast) | >100 | [8] |
| Analogue 5 | N-(Benzimidazol-2-yl-methyl)benzamide | 4-nitro benzyloxy | A549 (Lung) | 49.6 | [8] |
| Related Cpd 1 | Benzimidazole-triazole hybrid | - | A549 (Lung) | 0.63 | [1] |
| Related Cpd 2 | Benzimidazole-triazole hybrid | - | MCF-7 (Breast) | 1.3 | [1] |
| 5-Fluorouracil | - | - | HCT116 | 9.99 | [7] |
| Gefitinib | - | - | A549 (Lung) | 2.9 | [8] |
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals several key structure-activity relationships:
-
Influence of Halogen Substitution: As demonstrated in analogues 1, 2, and 3, the presence and nature of a halogen on the terminal phenyl ring significantly impact cytotoxicity.[7] While the fluoro-substituted analogue was inactive, the chloro- and bromo-substituted analogues exhibited potent activity against the HCT116 colon cancer cell line, with the bromo-substituted derivative being the most potent.[7] This suggests that the size and electronegativity of the halogen play a crucial role in the compound's interaction with its biological target.
-
Impact of the Amide Substituent: The nature of the group attached to the acetamide nitrogen is a critical determinant of activity. Aromatic and heteroaromatic rings at this position appear to be favorable for activity.[6] For instance, in a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives, the substitution pattern on the benzamide moiety influenced the activity against breast (T47D) and lung (A549) cancer cell lines.[8]
-
Role of the Benzimidazole Core Substitution: Modifications to the benzimidazole ring itself can also modulate cytotoxic activity. While the presented data focuses on substitutions on the acetamide side chain, other studies have shown that substituents at the C2 and C5/6 positions of the benzimidazole ring are important for anticancer activity.[5]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability. This assay is a cornerstone for in vitro cytotoxicity screening.[6]
Caption: A standardized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the 2-(1H-Benzimidazol-1-yl)acetamide analogues. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Unraveling the Mechanism of Action
The cytotoxic effects of benzimidazole derivatives are often multifactorial. While the precise mechanism for each 2-(1H-Benzimidazol-1-yl)acetamide analogue requires specific investigation, the broader class of benzimidazoles is known to induce cancer cell death through several key pathways:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death, or apoptosis. This can be initiated through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (caspase-3 and -8), coupled with the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at various phases, such as the G1/S or G2/M transitions, preventing cancer cell proliferation.[1][4]
-
Enzyme Inhibition: Certain benzimidazole derivatives have been shown to inhibit critical enzymes involved in cancer cell growth and survival, such as epidermal growth factor receptor (EGFR) and topoisomerase I (Topo I).[1]
Sources
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
A Comparative Guide to Validating the Mechanism of Action of 2-(1H-Benzimidazol-1-yl)acetamide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, experience-driven framework for validating the MoA of "2-(1H-Benzimidazol-1-yl)acetamide," a promising scaffold with reported antimicrobial, anticancer, and anthelmintic properties. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.
The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives, including 2-(1H-Benzimidazol-1-yl)acetamide, have demonstrated a wide array of biological activities.[2][3][4] However, the precise molecular targets and pathways are often multifaceted. This guide will, therefore, explore two primary, literature-suggested hypotheses for its MoA: inhibition of Dihydrofolate Reductase (DHFR) , a key enzyme in nucleotide synthesis, and disruption of DNA topology via topoisomerase inhibition or direct DNA intercalation .
To provide a clear benchmark for our investigational compound, we will compare its activity profile with two well-characterized drugs:
-
Doxorubicin: A well-known topoisomerase II inhibitor and DNA intercalator.
The Strategic Workflow: From Cellular Phenotype to Molecular Target
A robust MoA validation follows a logical progression from broad cellular effects to specific molecular interactions. Our approach is designed to systematically narrow down the possibilities and build a coherent mechanistic narrative.
Caption: A logical workflow for validating the mechanism of action.
Phase 1: Characterizing the Cellular Phenotype
Before delving into specific molecular targets, it is essential to quantify the biological effect of 2-(1H-Benzimidazol-1-yl)acetamide at a cellular level.
Cell Viability and Proliferation Assays
These assays provide a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cell lines and serve as a foundational dataset. The choice between MTT and XTT assays depends on the experimental workflow; XTT assays are generally more streamlined as they do not require a solubilization step.[9]
Comparative Data (Hypothetical): IC50 Values (µM) in HCT-116 Colon Cancer Cells
| Compound | IC50 (µM) after 48h | Primary Hypothesized MoA |
| 2-(1H-Benzimidazol-1-yl)acetamide | 15.2 | Putative DHFR/Topo Inhibitor |
| Methotrexate | 0.5 | DHFR Inhibition |
| Doxorubicin | 0.8 | Topoisomerase II Inhibition |
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of 2-(1H-Benzimidazol-1-yl)acetamide, Methotrexate, and Doxorubicin to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate for 4 hours. Metabolically active cells will reduce the XTT reagent to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing
To investigate the reported antibacterial activity, determining the Minimum Inhibitory Concentration (MIC) is the gold standard. This will be performed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Comparative Data (Hypothetical): MIC Values (µg/mL)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2-(1H-Benzimidazol-1-yl)acetamide | 32 | 64 |
| Methotrexate | >256 | >256 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Identifying and Engaging the Molecular Target
With a confirmed cellular phenotype, the next crucial step is to identify the direct molecular target(s) of 2-(1H-Benzimidazol-1-yl)acetamide within the cell. Measuring target engagement confirms that the compound binds to its intended target in a physiological context, a critical step in drug development.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[11][12] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for DHFR and Topoisomerase II
-
Cell Treatment: Treat HCT-116 cells with 2-(1H-Benzimidazol-1-yl)acetamide (at 5x IC50), Methotrexate (as a positive control for DHFR), Doxorubicin (as a positive control for Topo II), or vehicle (DMSO) for 2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble DHFR and Topoisomerase IIα in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
Phase 3: In Vitro Validation of a Specific MoA
Following target engagement confirmation, specific in vitro assays are required to elucidate the biochemical consequences of this binding.
DHFR Inhibition Assay
This assay directly measures the enzymatic activity of DHFR. The enzyme catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[14]
Comparative Data (Hypothetical): Enzymatic Inhibition
| Compound | DHFR IC50 (nM) |
| 2-(1H-Benzimidazol-1-yl)acetamide | 850 |
| Methotrexate | 5 |
Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing DHFR assay buffer, purified human DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add various concentrations of 2-(1H-Benzimidazol-1-yl)acetamide or Methotrexate.
-
Initiate Reaction: Add the substrate, dihydrofolic acid (DHF), to all wells to start the reaction.[15][16]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption and determine the IC50 value for each compound.
Topoisomerase I and II Inhibition Assays
These assays assess the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerases.
Protocol: DNA Relaxation Assay
-
Reaction Setup: In separate reactions, incubate supercoiled plasmid DNA with human Topoisomerase I or II, assay buffer, and varying concentrations of 2-(1H-Benzimidazol-1-yl)acetamide or Doxorubicin (for Topo II).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel containing ethidium bromide.[17]
-
Visualization: Visualize the DNA under UV light. Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.
DNA Intercalation Assay
This assay determines if the compound can directly insert itself between the base pairs of DNA, a mechanism characteristic of many anticancer drugs. Ethidium bromide (EtBr), a known DNA intercalator, is used as a fluorescent probe.[18]
Protocol: Ethidium Bromide Displacement Assay
-
Prepare DNA-EtBr Complex: In a fluorescence cuvette or 96-well black plate, mix calf thymus DNA with ethidium bromide until a stable fluorescence signal is achieved.
-
Compound Titration: Add increasing concentrations of 2-(1H-Benzimidazol-1-yl)acetamide or Doxorubicin to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition, measure the fluorescence emission at ~590 nm (with excitation at ~520 nm).
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.[19]
Conclusion: Synthesizing the Evidence
Validating the mechanism of action of a novel compound like 2-(1H-Benzimidazol-1-yl)acetamide requires a multi-faceted, evidence-based approach. By systematically progressing from broad cellular effects to specific, in vitro biochemical assays and comparing the results to well-defined reference compounds, researchers can build a compelling and defensible narrative of the compound's MoA. The experimental cascade detailed in this guide provides a robust framework for not only understanding the biological activity of this specific benzimidazole derivative but also serves as a template for investigating other novel chemical entities. This rigorous, self-validating process is fundamental to advancing promising hits from initial discovery to lead optimization and beyond.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Pérez-Hernández, G., et al. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Nucleic Acids Research. Available at: [Link]
-
Cronstein, B.N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America. Available at: [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available at: [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Xie, L., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Assay and Drug Development Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Methotrexate. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Wang, X., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
-
Boguszewska-Czubara, A., et al. (2018). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Pharmacology. Available at: [Link]
-
Patel, B.A., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available at: [Link]
-
Pfizer. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Methotrexate. In StatPearls. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Methotrexate - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 18. Ethidium Bromide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Benzimidazol-1-yl)acetamide Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, an isostere of naturally occurring purine nucleotides, represents a "privileged" structure in medicinal chemistry, bestowing a wide range of pharmacological activities upon its derivatives.[1] Among these, the 2-(1H-Benzimidazol-1-yl)acetamide core has emerged as a versatile template for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound class, offering a comparative overview of their anticancer, antimicrobial, and anthelmintic properties. We will delve into the rationale behind experimental design, present key biological data, and provide detailed protocols for the evaluation of these promising molecules.
The 2-(1H-Benzimidazol-1-yl)acetamide Scaffold: A Foundation for Diverse Biological Activity
The core structure, consisting of a benzimidazole ring linked to an acetamide moiety at the N-1 position, offers multiple points for chemical modification. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole ring system and the acetamide group. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on the anticancer potential of 2-(1H-Benzimidazol-1-yl)acetamide derivatives. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division and proliferation.[2][3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4]
Structure-Activity Relationship for Anticancer Activity
Our analysis of the available data reveals several key SAR trends for the anticancer activity of this scaffold:
-
Substitution at the 2-position of the Benzimidazole Ring: The introduction of a substituted phenyl group at this position is a common strategy that significantly impacts cytotoxicity.
-
Electron-withdrawing groups on the 2-phenyl ring, such as nitro (NO₂) or chloro (Cl), have been shown to enhance anticancer activity. For instance, derivatives with a 4-nitrophenyl or 4-chlorophenyl substituent at the 2-position exhibit potent cytotoxic effects against various cancer cell lines.[3]
-
-
Substitution on the Acetamide Nitrogen: Modification of the acetamide nitrogen with different aryl or alkyl groups allows for fine-tuning of the molecule's properties and biological activity.
-
The presence of aromatic rings on the acetamide nitrogen can contribute to the anticancer potency.
-
The introduction of heterocyclic rings has also been explored and has shown promising results.
-
-
Substitution on the Benzene Ring of the Benzimidazole Core: While less extensively studied for the acetamide series, substitutions at the 5- and 6-positions of the benzimidazole ring are known to influence the activity of other benzimidazole-based anticancer agents.
Comparative Anticancer Activity of 2-(1H-Benzimidazol-1-yl)acetamide Analogs
The following table summarizes the cytotoxic activity of representative 2-(1H-Benzimidazol-1-yl)acetamide derivatives against various cancer cell lines.
| Compound ID | R (at C2 of Benzimidazole) | R' (on Acetamide N) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Nitrophenyl | 4-Aminobenzoic acid | HCT116 | Data not specified | [5] |
| 1b | 4-Nitrophenyl | Ethyl | HCT116 | Data not specified | [5] |
| 1c | 4-Nitrophenyl | Benzyl | HCT116 | Data not specified | [5] |
| 2a | 4-Chlorophenyl | Phenylacetohydrazide | HCT116 | Data not specified | [5] |
| 2b | 4-Chlorophenyl | 4-Nitrophenyl | HCT116 | Data not specified | [5] |
| 3 | 2-p-tolyl | 2-chloro-N-(...)-acetamide | Breast Cancer | Not specified | [6] |
| 4 | H | N-Aryl | HT-29, MDA-MB-231 | 0.006 - 1.98 | [7] |
Note: The table highlights the structural variations and their impact on anticancer activity. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The primary mechanism of anticancer action for many 2-(1H-Benzimidazol-1-yl)acetamide derivatives involves the disruption of microtubule function. This triggers a cascade of events culminating in programmed cell death (apoptosis).
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity: A Promising Avenue for New Antibacterials
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 2-(1H-Benzimidazol-1-yl)acetamide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[8][9]
Structure-Activity Relationship for Antimicrobial Activity
Key SAR observations for the antimicrobial activity of this scaffold include:
-
Nature of the Amine Substituent: The substituent on the acetamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency.
-
Aromatic and heteroaromatic rings on the amine moiety generally favor antibacterial action.[8]
-
Substitution of one hydrogen of the amino group with an aromatic ring tends to enhance activity against Gram-positive bacteria.[8]
-
The presence of two aromatic rings on the nitrogen can lead to better activity against Gram-negative bacteria.[8]
-
Incorporation of a heteroaromatic ring appears to be highly beneficial for activity against both Gram-positive and Gram-negative bacteria.[8]
-
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing longer alkyl chains at the N-1 position of the benzimidazole ring, can enhance antibacterial activity, likely by improving penetration through the bacterial cell membrane.[10]
Comparative Antimicrobial Activity of 2-(1H-Benzimidazol-1-yl)acetamide Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial strains.
| Compound ID | R' (on Acetamide N) | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | Phenyl | S. aureus | >100 | [8] |
| 5b | Diphenylmethyl | S. aureus | >100 | [8] |
| 5c | Pyridin-2-yl | S. aureus | 50 | [8] |
| 5a | Phenyl | E. coli | >100 | [8] |
| 5b | Diphenylmethyl | E. coli | 50 | [8] |
| 5c | Pyridin-2-yl | E. coli | 50 | [8] |
| 6a | N-heptyl (on N-1) | S. faecalis | 8 | [10] |
| 6b | N-heptyl (on N-1) | S. aureus | 4 | [10] |
| 6c | N-heptyl (on N-1) | MRSA | 4 | [10] |
Anthelmintic Activity: Combating Parasitic Infections
Helminth infections remain a significant global health problem, particularly in developing countries. Benzimidazole-based drugs, such as albendazole and mebendazole, are mainstays of anthelmintic therapy. The 2-(1H-Benzimidazol-1-yl)acetamide scaffold has also been investigated for its potential to yield new anthelmintic agents.[3]
Structure-Activity Relationship for Anthelmintic Activity
SAR studies on the anthelmintic activity of these derivatives have revealed the following:
-
Substitution at the 2-position of the Benzimidazole Ring: Similar to anticancer activity, the presence of a substituted phenyl group at the 2-position is important.
-
A nitro group at the meta-position of the 2-phenyl ring appears to be favorable for activity.[2]
-
-
Substitution on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen significantly influences the time taken for paralysis and death of the worms.
-
Derivatives with substituted phenyl rings on the acetamide nitrogen have shown good activity.
-
The presence of functional groups like hydroxyl and carboxyl on the N-aryl substituent can modulate the activity.
-
Comparative Anthelmintic Activity of 2-(1H-Benzimidazol-1-yl)acetamide Analogs
The anthelmintic activity of these compounds is typically evaluated by measuring the time to paralysis and death of earthworms, such as Pheretima posthuma, which serve as a model organism.
| Compound ID | R (at C2 of Benzimidazole) | R' (on Acetamide N) | Time to Paralysis (min) | Time to Death (min) | Reference |
| 7a | 3-Nitrophenyl | 4-Hydroxyphenyl | 35.50 | 55.16 | [11] |
| 7b | 3-Nitrophenyl | 4-Methoxyphenyl | 30.33 | 49.33 | [11] |
| 7c | 3-Nitrophenyl | 4-Chlorophenyl | 28.16 | 45.33 | [11] |
| 7d | 3-Nitrophenyl | 3-Nitrophenyl | 25.50 | 40.16 | [11] |
| 7e | 3-Nitrophenyl | 4-Nitrophenyl | 24.16 | 38.50 | [11] |
| Albendazole (Standard) | - | - | 45.33 | 70.33 | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of 2-(1H-Benzimidazol-1-yl)acetamide derivatives.
Synthesis of 2-(1H-Benzimidazol-1-yl)acetamide Derivatives
A general synthetic route to this class of compounds is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking 2-(1H-Benzimidazol-1-yl)acetamide Against Standard Anticancer Therapeutics
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this landscape, the benzimidazole scaffold has emerged as a "privileged structure" due to its structural similarity to endogenous purine nucleosides, allowing it to interact with a wide array of biological targets.[1] This has led to the development of numerous benzimidazole-containing compounds with potent pharmacological activities, including anticancer effects.[2] This guide focuses on a specific derivative, 2-(1H-Benzimidazol-1-yl)acetamide , a compound of interest for its potential as a novel anticancer agent.
The rationale for investigating this molecule stems from the broader success of the benzimidazole class in targeting key cancer-related pathways. Derivatives of this scaffold have been shown to function as microtubule inhibitors, PARP inhibitors, and kinase inhibitors, all of which are validated mechanisms for cancer therapy. This guide provides a comprehensive framework for objectively benchmarking 2-(1H-Benzimidazol-1-yl)acetamide against established, standard-of-care anticancer drugs. We will delve into the mechanistic underpinnings of these drugs, provide detailed experimental protocols for a head-to-head comparison, and present a logical framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of novel chemical entities in the oncology space.
Mechanistic Landscape of Standard Anticancer Drugs
A thorough comparison necessitates a deep understanding of the mechanisms of action of the comparator drugs. For this guide, we will consider two widely used chemotherapeutic agents, Doxorubicin and Cisplatin , which represent different classes of DNA-damaging agents, and Paclitaxel , a microtubule stabilizer. These drugs are frequently used in the treatment of a broad range of solid tumors, including breast and lung cancer.[3][4][5]
Doxorubicin: The Anthracycline Powerhouse
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through the intercalation of DNA, leading to the inhibition of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex after the DNA strands have been cleaved, doxorubicin prevents the re-ligation of the strands, resulting in DNA double-strand breaks and the induction of apoptosis.
Caption: Mechanism of action of Doxorubicin.
Cisplatin: The Platinum-Based Crosslinker
Cisplatin is a platinum-based compound that functions as an alkylating-like agent.[6] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[7] The aquated cisplatin then forms covalent bonds with the N7 position of purine bases, primarily guanine, in DNA.[8] This leads to the formation of intrastrand and interstrand DNA crosslinks, which physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8]
Caption: Mechanism of action of Cisplatin.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, targets the microtubule network within cells. Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division (mitosis). Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Caption: Mechanism of action of Paclitaxel.
Experimental Framework for Comparative Analysis
To provide a robust comparison, a panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma), representing common solid tumors.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating an anticancer compound is to determine its cytotoxic potential.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay [13][14][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(1H-Benzimidazol-1-yl)acetamide, Doxorubicin, Cisplatin, and Paclitaxel for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a blank (media only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| 2-(1H-Benzimidazol-1-yl)acetamide | MCF-7 | [Experimental Value] |
| A549 | [Experimental Value] | |
| Doxorubicin | MCF-7 | 0.5 - 1.5 |
| A549 | 0.1 - 0.5 | |
| Cisplatin | MCF-7 | 5 - 15 |
| A549 | 2 - 8 | |
| Paclitaxel | MCF-7 | 0.01 - 0.05 |
| A549 | 0.005 - 0.02 |
Apoptosis Induction: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[16] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is unable to cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V-FITC/PI Assay [17][18]
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Comparative Data Summary (Hypothetical)
| Compound (at IC50) | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 2-(1H-Benzimidazol-1-yl)acetamide | MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] | |
| Doxorubicin | MCF-7 | ~25-35% | ~10-20% |
| A549 | ~30-40% | ~15-25% | |
| Cisplatin | MCF-7 | ~20-30% | ~5-15% |
| A549 | ~25-35% | ~10-20% | |
| Paclitaxel | MCF-7 | ~35-45% | ~10-20% |
| A549 | ~40-50% | ~15-25% |
Cell Cycle Analysis: Propidium Iodide Staining
To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content using PI staining can be performed.[19][20] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Experimental Protocol: Cell Cycle Analysis [20][21]
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Caption: Workflow for cell cycle analysis by flow cytometry.
Comparative Data Summary (Hypothetical)
| Compound (at IC50) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 2-(1H-Benzimidazol-1-yl)acetamide | MCF-7 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| Doxorubicin | MCF-7 | ↑ | ↓ | ↑ |
| A549 | ↑ | ↓ | ↑ | |
| Cisplatin | MCF-7 | ↑ | ↓ | ↑ |
| A549 | ↑ | ↓ | ↑ | |
| Paclitaxel | MCF-7 | ↓ | ↓ | ↑↑ |
| A549 | ↓ | ↓ | ↑↑ |
Discussion and Future Directions
The comprehensive benchmarking of 2-(1H-Benzimidazol-1-yl)acetamide against standard anticancer drugs provides critical insights into its potential as a therapeutic candidate. The IC50 values from the MTT assay will establish its potency relative to established agents. A lower IC50 value would suggest superior cytotoxic activity.
The apoptosis and cell cycle data will begin to elucidate the mechanism of action. For instance, if 2-(1H-Benzimidazol-1-yl)acetamide induces a significant G2/M arrest, similar to paclitaxel, it would suggest a potential role as a microtubule-targeting agent. Conversely, an accumulation of cells in the G1 or S phase might point towards DNA damage or inhibition of DNA synthesis, aligning more with the mechanisms of doxorubicin or cisplatin.
Should the in vitro data demonstrate promising activity, further investigations would be warranted. These could include:
-
Target Identification Studies: To pinpoint the specific molecular target(s) of 2-(1H-Benzimidazol-1-yl)acetamide.
-
In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models, such as xenograft models.
-
Toxicity Profiling: To assess the compound's safety profile in normal, non-cancerous cells and in vivo.
By systematically following this benchmarking guide, researchers can generate a robust and objective dataset to support the continued development, or discontinuation, of 2-(1H-Benzimidazol-1-yl)acetamide as a novel anticancer agent. This rigorous, data-driven approach is fundamental to advancing the field of oncology and bringing new, effective treatments to patients.
References
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Journal of the Chinese Chemical Society, 61(5), 493-506. [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
-
Song, D., Ma, S. (2017). Recent development of benzimidazole-containing derivatives as anticancer agents. Archiv der Pharmazie, 350(1-2), 1600241. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. [Link]
-
Rashid, D. M. R. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5164-5182. [Link]
-
Drugs Approved for Breast Cancer. (n.d.). National Cancer Institute. [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed. [Link]
-
Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (n.d.). Taylor & Francis Online. [Link]
-
Drugs Approved for Lung Cancer. (n.d.). National Cancer Institute. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PubMed. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Chemotherapy for Breast Cancer. (2021, October 27). American Cancer Society. [Link]
-
Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2025, August 6). ResearchGate. [Link]
-
Targeted Drug Therapy for Non-small Cell Lung Cancer. (2025, November 21). American Cancer Society. [Link]
-
Cisplatin. (n.d.). Wikipedia. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Chemotherapy for lung cancer. (n.d.). Macmillan Cancer Support. [Link]
-
Targeted and immunotherapy drugs for breast cancer. (n.d.). Cancer Research UK. [Link]
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI. [Link]
-
Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (2011, September 1). PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]
-
Anticancer treatment for advanced non-small cell lung cancer. (n.d.). ERS Publications. [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Cisplatin. (2023, May 22). StatPearls. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]
-
Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018, December 21). Dojindo. [Link]
-
Breast Cancer Drugs. (n.d.). Johns Hopkins Medicine. [Link]
-
Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. [Link]
-
Triple negative breast cancer: approved treatment options and their mechanisms of action. (n.d.). SpringerLink. [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed. [Link]
-
Treatment of Lung Cancer. (2024, October 15). Centers for Disease Control and Prevention. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed. [Link]
Sources
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs Approved for Breast Cancer - NCI [cancer.gov]
- 4. Drugs Approved for Lung Cancer - NCI [cancer.gov]
- 5. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 6. Cisplatin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. dojindo.com [dojindo.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Benzimidazol-1-yl)acetamide
As a Senior Application Scientist, it is imperative to preface this guidance with a critical note on the responsible management of laboratory chemicals. The following procedures for the disposal of 2-(1H-Benzimidazol-1-yl)acetamide are synthesized from authoritative safety data sheets (SDS) of structurally related compounds, including benzimidazole and acetamide, in the absence of a specific SDS for the compound . This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Understanding the Hazard Profile
-
Benzimidazole Derivatives: The benzimidazole core is found in numerous pharmaceuticals and fungicides.[1][2] While benzimidazole itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), some of its derivatives can be.[3] These compounds can be environmental pollutants and may persist in soil.[1][2][4]
-
Acetamide: Acetamide is classified as a substance suspected of causing cancer (GHS Category 2).[5] It can also cause irritation to the nose and throat upon inhalation.[6]
Given these characteristics, 2-(1H-Benzimidazol-1-yl)acetamide should be handled with care, assuming it may possess similar toxicological and ecotoxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling or disposing of 2-(1H-Benzimidazol-1-yl)acetamide, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][7][8] | Protects against accidental splashes and airborne dust particles that could cause serious eye irritation.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3] | Prevents skin contact, which can lead to irritation or potential absorption of the compound.[9] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[7][8] | Minimizes the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.[10] Use in a well-ventilated area is crucial.[7][8] | Prevents inhalation of airborne particles, which could lead to respiratory irritation or other systemic effects.[9] |
Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of 2-(1H-Benzimidazol-1-yl)acetamide is to prevent its release into the environment.[9] Under no circumstances should this chemical be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) has enacted a "sewer ban" on all hazardous waste pharmaceuticals.[11][12][13]
Step 1: Waste Characterization and Segregation
-
Solid Waste: Collect all solid 2-(1H-Benzimidazol-1-yl)acetamide waste, including residues and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Labware: Disposable labware that has come into contact with the compound should be considered contaminated and disposed of as hazardous waste. Non-disposable glassware should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous waste.
-
Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.[14]
Step 2: Containerization and Labeling
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(1H-Benzimidazol-1-yl)acetamide." Include the date of accumulation.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7][8]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is through an approved waste disposal plant, which may involve licensed chemical destruction or controlled incineration.[5][10]
Disposal Decision Workflow
Caption: A workflow diagram for the proper disposal of 2-(1H-Benzimidazol-1-yl)acetamide waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for mitigating risks.
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3][9] Moisten the spilled material with water to minimize dust if appropriate.[15]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[3][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a related compound if available.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.
References
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. Available at: [Link]
-
Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. National Institutes of Health. Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. Available at: [Link]
-
SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. EPRA Journals. Available at: [Link]
-
Safety Data Sheet - 1H-Benzimidazole-6-carboxylicacid, 2-(4-hydroxy-3-methoxyphenyl)-. AA Blocks. Available at: [Link]
-
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. Available at: [Link]
-
[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. National Institutes of Health. Available at: [Link]
-
Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. ResearchGate. Available at: [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available at: [Link]
-
Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. Cole-Parmer. Available at: [Link]
-
Benzimidazoles and Plants: Uptake, Transformation and Effect. National Institutes of Health. Available at: [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. Available at: [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. K&L Gates. Available at: [Link]
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
- 12. waste360.com [waste360.com]
- 13. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
